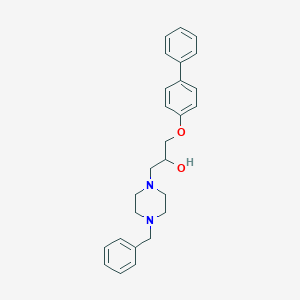
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol, also known as BPPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPOP is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
作用机制
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a selective inhibitor of MAO-B, an enzyme that catalyzes the breakdown of dopamine and other monoamines. By inhibiting MAO-B, this compound increases the levels of dopamine and other monoamines in the brain, which can have neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound can increase the levels of dopamine and other monoamines in the brain, which can have neuroprotective and antidepressant effects. This compound has also been shown to reduce oxidative stress and prevent the accumulation of alpha-synuclein, a protein that is associated with Parkinson's disease. Furthermore, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has several advantages for lab experiments. This compound is a selective inhibitor of MAO-B, which makes it a useful tool for studying the role of MAO-B in various physiological and pathological conditions. This compound is also relatively stable and can be easily synthesized in the lab. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to administer in animal studies. Furthermore, this compound has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several future directions for research on 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol. One potential direction is to study the effects of this compound on other monoamine oxidase isoforms such as MAO-A. Another potential direction is to investigate the potential clinical applications of this compound in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Furthermore, future studies could focus on optimizing the synthesis of this compound and developing more effective delivery methods for animal studies. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research in the future.
合成方法
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol involves the reaction of 4-benzylpiperazine with 4-phenylphenoxyacetyl chloride followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been extensively studied for its potential applications in various fields such as neuroprotection, antidepressant, and antiparkinsonian agents. This compound has been found to protect dopaminergic neurons from oxidative stress and prevent the accumulation of alpha-synuclein, a protein that is associated with Parkinson's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been found to have antidepressant effects by increasing the levels of dopamine and serotonin in the brain.
属性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c29-25(20-28-17-15-27(16-18-28)19-22-7-3-1-4-8-22)21-30-26-13-11-24(12-14-26)23-9-5-2-6-10-23/h1-14,25,29H,15-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCOUMLRYSZTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

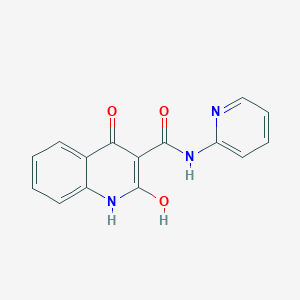
![3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine](/img/structure/B351482.png)
![3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B351487.png)
![2-[4-(3-Chloro-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B351525.png)
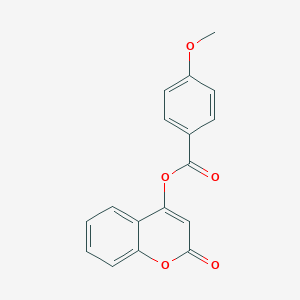
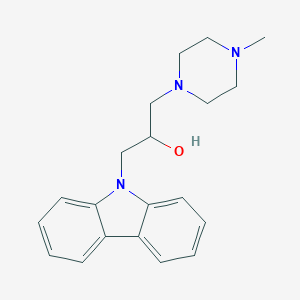
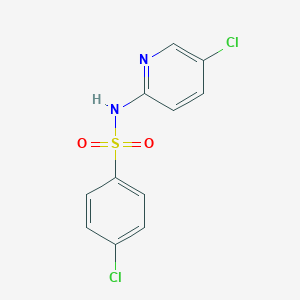
![1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B351564.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)
![Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B351571.png)
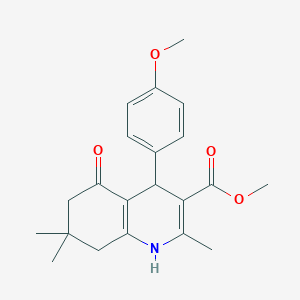
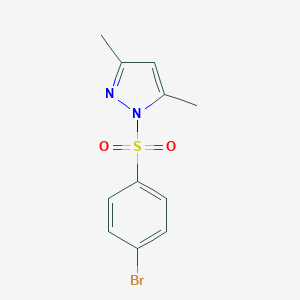
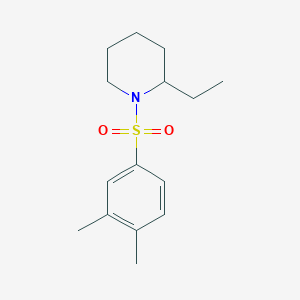
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351589.png)